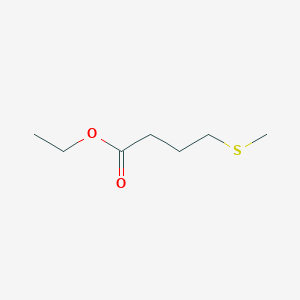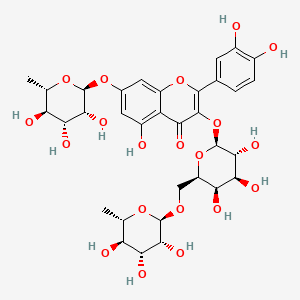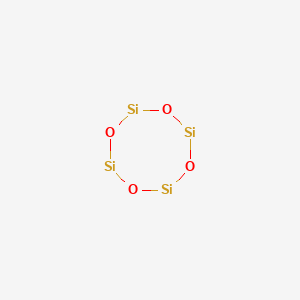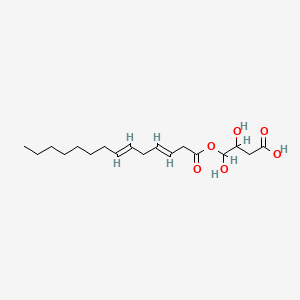
Glycine-1-14C
概要
説明
Glycine-1-14C is a radiolabeled form of glycine, where the carbon atom at the first position is replaced with the radioactive isotope carbon-14. This compound is widely used in biochemical and physiological research due to its ability to trace metabolic pathways and study the dynamics of biochemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: Glycine-1-14C can be synthesized through various methods. One common method involves the ammonolysis of chloroacetic acid in the presence of ammonia and a catalyst such as urotropine. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature . Another method is the Strecker synthesis, which involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide, followed by hydrolysis to yield glycine .
Industrial Production Methods: Industrial production of this compound typically involves the use of carbon-14 labeled precursors. The process includes the synthesis of glycine from these labeled precursors through chemical reactions such as the ammonolysis of chloroacetic acid or the Strecker synthesis .
化学反応の分析
Types of Reactions: Glycine-1-14C undergoes various chemical reactions, including oxidation, reduction, and substitution. It can participate in aldol reactions, where it reacts with ketones to form β-hydroxy-α-amino acid derivatives .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as ammonia or amines under basic conditions.
Major Products: The major products formed from these reactions include various amino acid derivatives, peptides, and other nitrogen-containing compounds .
科学的研究の応用
Glycine-1-14C is extensively used in scientific research due to its radiolabeling properties. Some of its applications include:
Biochemistry: Used to trace metabolic pathways and study enzyme kinetics.
Medicine: Employed in diagnostic imaging and radiotherapy.
Biology: Utilized in the study of protein synthesis and degradation.
Industry: Applied in the production of radiolabeled compounds for research and development
作用機序
The mechanism of action of glycine-1-14C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-14 isotope allows for the detection and quantification of glycine’s metabolic fate using techniques such as liquid scintillation counting and autoradiography . This compound targets various molecular pathways, including protein synthesis and degradation, and is involved in neurotransmission as an inhibitory neurotransmitter .
類似化合物との比較
Glycine-2-14C: Another radiolabeled form of glycine where the carbon-14 isotope is at the second position.
Alanine-1-14C: A radiolabeled form of alanine used for similar tracing studies.
Serine-1-14C: A radiolabeled form of serine used in metabolic studies.
Uniqueness: Glycine-1-14C is unique due to its specific labeling at the first carbon position, which allows for precise tracing of its metabolic pathways. This specificity makes it particularly useful in studies where the position of the carbon atom is crucial for understanding the biochemical processes .
特性
IUPAC Name |
2-aminoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-HQMMCQRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([14C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204567 | |
| Record name | Glycine-1-14C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.059 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56-39-3 | |
| Record name | Glycine-1-14C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine-1-14C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine-1-14C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















